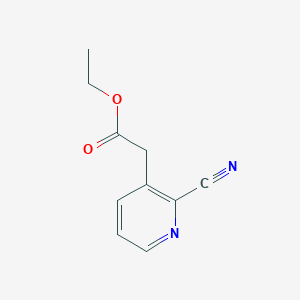![molecular formula C5H4N4O2 B13102309 2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione CAS No. 21616-67-1](/img/structure/B13102309.png)
2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione typically involves multi-step reactions that include the formation of the pyrazolo and pyrazine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid has been reported for similar compounds . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as KMnO4 or activated MnO2.
Reduction: Reduction reactions may involve the use of reducing agents like NaBH4.
Substitution: Substitution reactions can occur at different positions on the pyrazolo or pyrazine rings, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like DMF, acetic acid, and toluene, with reaction conditions varying based on the desired product. Major products formed from these reactions include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione has a wide range of applications in scientific research:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione can be compared to other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine While these compounds share structural similarities, 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is unique in its specific ring structure and the resulting chemical properties
Similar Compounds
- Pyrazolo[3,4-b]pyridine
- Pyrazolo[1,5-a]pyrimidine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Propriétés
Numéro CAS |
21616-67-1 |
|---|---|
Formule moléculaire |
C5H4N4O2 |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
4,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-5(11)8-3-2(7-4)1-6-9-3/h1H,(H,7,10)(H2,6,8,9,11) |
Clé InChI |
KCMDTNZCWHYADZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1NC(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



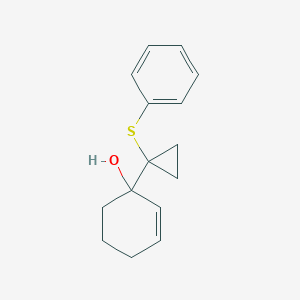
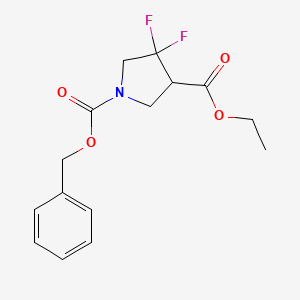
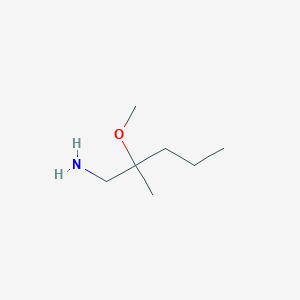
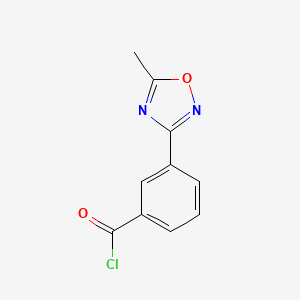
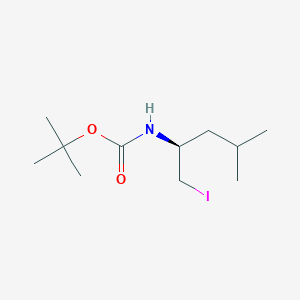
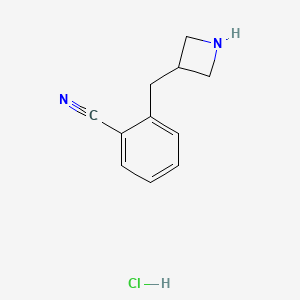

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

